molecular formula C22H24N4O4 B14139067 2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone CAS No. 879050-49-4

2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone

Cat. No.: B14139067
CAS No.: 879050-49-4
M. Wt: 408.4 g/mol
InChI Key: VJHXOQCTLPFANZ-UHFFFAOYSA-N
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Description

2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone is a complex organic compound characterized by its unique triazolopyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone typically involves multi-step organic reactions. The initial steps often include the formation of the triazolopyrimidine core, followed by the introduction of methoxyphenyl groups through substitution reactions. The final step involves the attachment of the ethanone moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxy-substituted ketones, while reduction can produce methoxy-substituted alcohols.

Scientific Research Applications

2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its triazolopyrimidine core which is known for various biological activities.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrimidine core can bind to active sites, modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone: is similar to other triazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

879050-49-4

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

IUPAC Name

2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]ethanone

InChI

InChI=1S/C22H24N4O4/c1-28-13-21(27)25-18(15-8-10-16(29-2)11-9-15)12-19(26-22(25)23-14-24-26)17-6-4-5-7-20(17)30-3/h4-11,14,18-19H,12-13H2,1-3H3

InChI Key

VJHXOQCTLPFANZ-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1C(CC(N2C1=NC=N2)C3=CC=CC=C3OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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